3-(Methylsulfinyl)benzaldehyde
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Overview
Description
3-(Methylsulfinyl)benzaldehyde is an organic compound with the molecular formula C8H8O2S It is characterized by a benzaldehyde core substituted with a methylsulfinyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfinyl)benzaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-(Methylthio)benzaldehyde using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the selective oxidation of 3-(Methylthio)benzaldehyde. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives using strong oxidizing agents.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 3-(Methylsulfonyl)benzaldehyde.
Reduction: 3-(Methylsulfinyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
3-(Methylsulfinyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methylsulfinyl)benzaldehyde involves its interaction with cellular macromolecules. It can bind to free amino groups in proteins, leading to the formation of Schiff bases. This interaction can disrupt cellular processes, particularly those involving redox homeostasis. The compound’s ability to generate reactive oxygen species (ROS) further contributes to its biological activity .
Comparison with Similar Compounds
3-(Methylsulfonyl)benzaldehyde: This compound is structurally similar but contains a sulfone group instead of a sulfinyl group.
4-(Methylsulfonyl)benzaldehyde: Another related compound with the sulfone group at the para position.
Uniqueness: 3-(Methylsulfinyl)benzaldehyde is unique due to its specific substitution pattern and the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfone analogs. Its ability to participate in redox reactions and form Schiff bases makes it particularly valuable in research focused on oxidative stress and redox biology .
Properties
Molecular Formula |
C8H8O2S |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-methylsulfinylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-11(10)8-4-2-3-7(5-8)6-9/h2-6H,1H3 |
InChI Key |
STTTUGHXWAHUPN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=CC(=C1)C=O |
Origin of Product |
United States |
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